3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
Overview
Description
3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological effect. Without specific information on “3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid”, it’s hard to identify its exact targets. Many compounds with similar structures are known to interact with various receptors or enzymes, influencing their activity .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert a biological effect. This often involves the compound binding to its target, which can lead to the activation or inhibition of the target’s function. The exact mode of action would depend on the specific target and the compound’s chemical structure .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of a molecule through several stages leads to a certain product. Without specific information, it’s difficult to determine the exact pathways “this compound” might affect .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties greatly influence a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of a compound’s action is the biological effect that occurs due to its interaction with its target. This could involve a wide range of effects, from inhibiting an enzyme’s activity to activating a cellular pathway .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, the presence of other molecules, and more. These factors can influence a compound’s stability, efficacy, and the nature of its interaction with its target .
Properties
IUPAC Name |
3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-8-10-7-12(6-9(10)2)5-4-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLLRBKQXDQGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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